N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)-4-phenylbutanamide
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Overview
Description
The compound “N-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)-4-phenylbutanamide” is a complex organic molecule. It contains an imidazo[1,2-a]pyrimidine core, which is a fused bicyclic heterocycle consisting of an imidazole ring fused to a pyrimidine ring . This core is substituted with a phenyl group at the 4-position and a 4-phenylbutanamide group at the N-position .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the imidazo[1,2-a]pyrimidine core, with the phenyl and 4-phenylbutanamide groups attached as substituents . The exact 3D structure would depend on the specific spatial arrangement of these groups .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the imidazo[1,2-a]pyrimidine core and the phenyl groups. For example, it would likely be a solid at room temperature .Scientific Research Applications
Anti-inflammatory and Analgesic Properties
Research into pyrazolo[1,5-a]pyrimidines and pyrimidine derivatives, which are structurally related to the specified compound, has demonstrated significant anti-inflammatory and analgesic activities without the ulcerogenic side effects typical of many nonsteroidal anti-inflammatory drugs (NSAIDs). These compounds have been synthesized and evaluated for their potential as safer alternatives to traditional NSAIDs, showing promise in reducing inflammation and pain in various models (Auzzi et al., 1983; Sondhi et al., 2005).
Anticancer Activity
Novel pyrazolopyrimidines derivatives have been synthesized and shown to exhibit anticancer and anti-5-lipoxygenase activities. These compounds, through various mechanisms, have demonstrated potential in cytotoxic studies against cancer cell lines, suggesting their role in cancer research as therapeutic agents (Rahmouni et al., 2016).
Antimicrobial Activity
Studies have also revealed the antimicrobial potential of pyrazolo[3,4-d]pyrimidine derivatives. These compounds have been synthesized and shown to possess moderate to significant antimicrobial activities against a range of Gram-positive and Gram-negative bacteria, as well as fungal strains. This highlights their potential application in developing new antimicrobial agents to combat resistant microbial strains (El-sayed et al., 2017).
Antiprotozoal Activity
Quaternary 2-phenylimidazo[1,2-a]pyridinum salts have been synthesized and evaluated for their antiparasitic activity, specifically against Trypanosoma rhodesiense, the causative agent of African sleeping sickness. The structural modifications of these compounds have led to the identification of potent antiprotozoal agents, demonstrating the potential for developing new treatments for protozoal infections (Sundberg et al., 1990).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]-4-phenylbutanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4O/c1-17-14-15-27-16-21(26-23(27)24-17)19-10-12-20(13-11-19)25-22(28)9-5-8-18-6-3-2-4-7-18/h2-4,6-7,10-16H,5,8-9H2,1H3,(H,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REFNFYYAFVQCOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC(=CN2C=C1)C3=CC=C(C=C3)NC(=O)CCCC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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